N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a furan ring, a methoxyphenyl group, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide shares similarities with other furan-containing compounds, such as furan-2-carboxylic acid derivatives and furan-2-yl-propanoic acid derivatives .
Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, such as methoxyphenyl sulfonamides, also exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-30-20-5-2-8-21(17-20)32-23-10-9-22(26-27-23)28-14-11-18(12-15-28)24(29)25-13-3-6-19-7-4-16-31-19/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHMBSSKAWASCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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